Methyl 1-ethylpyrrole-2-carboxylate

Descripción

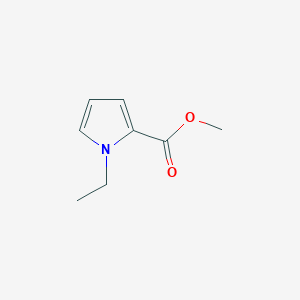

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 1-ethylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-9-6-4-5-7(9)8(10)11-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRUFASPNJPYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572821 | |

| Record name | Methyl 1-ethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73058-14-7 | |

| Record name | Methyl 1-ethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Methyl 1 Ethylpyrrole 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The presence of an electron-withdrawing ester group at the 2-position and an electron-donating ethyl group at the 1-position influences the regioselectivity of these reactions.

Formylation and acylation are key methods for introducing carbonyl functionality onto the pyrrole ring, creating valuable synthetic intermediates.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a mild and effective method for formylating electron-rich aromatic rings like pyrrole. nih.govchemtube3d.com The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.gov For 1-substituted pyrroles, the position of formylation is primarily governed by steric factors. rsc.org In the case of pyrrole-2-carboxylates, formylation can be regioselectively directed to either the 4- or 5-position depending on the specific reagents and conditions used. acs.org For instance, the use of crystalline Vilsmeier reagent has been shown to afford 4-formyl and 5-formyl derivatives in nearly quantitative yields. acs.org Microwave-assisted Vilsmeier-Haack reactions have also been developed, offering an efficient and regiocontrolled route to formylated pyrroles. nih.gov

Friedel-Crafts Acylation: The Friedel-Crafts acylation allows for the introduction of an acyl group onto the pyrrole ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com This reaction is a fundamental tool for creating aromatic ketones. researchgate.net A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org While the traditional reaction requires stoichiometric amounts of the catalyst, alternative methods using catalytic amounts of Lewis acids or other promoters have been developed. organic-chemistry.orgresearchgate.net Intramolecular Friedel-Crafts acylation is also a powerful strategy for constructing fused-ring systems. masterorganicchemistry.com

Table 1: Formylation and Acylation Reactions on the Pyrrole Ring

| Reaction | Reagents | Position of Substitution | Notes |

| Vilsmeier-Haack Formylation | DMF, POCl₃ | 4- or 5-position | A mild and widely used method for formylating electron-rich heterocycles. nih.govchemtube3d.com Regioselectivity can be controlled. acs.org |

| Friedel-Crafts Acylation | Acyl Halide/Anhydride, Lewis Acid (e.g., AlCl₃) | Typically 4- or 5-position | Product is deactivated, preventing multiple substitutions. organic-chemistry.org Can be performed intermolecularly or intramolecularly. masterorganicchemistry.com |

Halogenated pyrroles are important synthetic intermediates. The electron-rich nature of the pyrrole ring facilitates halogenation reactions. wikipedia.org

Fluorination: Direct fluorination of pyrrole derivatives can be challenging, as the high oxidation potential of the pyrrole substrate can lead to polymerization. researchgate.networktribe.com However, fluorinating agents like Selectfluor™ have been used to synthesize fluoropyrroles. researchgate.networktribe.com The presence of electron-withdrawing groups, such as the ester in Methyl 1-ethylpyrrole-2-carboxylate, can allow for fluorination to occur, although sometimes with low yields. researchgate.net Studies on pyrrole-2-carboxylates have shown that fluorination can take place at the α-position of the ring. researchgate.net For example, the fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor™ yields the 4-fluoro derivative. nih.gov

Bromination and Chlorination: Pyrroles readily undergo bromination and chlorination. wikipedia.orgacs.org A variety of brominating agents can be employed, including N-bromosuccinimide (NBS) and a system of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr), which provides a selective method for brominating pyrrole derivatives under mild conditions. researchgate.net The chlorination of methyl pyrrole-2-carboxylate has been studied using sulphuryl chloride, where the reaction can proceed through both heterolytic and homolytic pathways. researchgate.net As with other electrophilic substitutions, halogenation generally occurs at the available α-position (C5) or the β-positions (C3, C4). wikipedia.org

Table 2: Halogenation Reactions on the Pyrrole Ring

| Reaction | Reagent | Position of Substitution | Notes |

| Fluorination | Selectfluor™ | α- or β-positions | Can be complicated by polymerization of the pyrrole ring. researchgate.networktribe.com Yields may be moderate. acs.org |

| Bromination | DMSO/HBr, NBS | α- or β-positions | Mild and selective methods are available. researchgate.net |

| Chlorination | Sulphuryl Chloride (SO₂Cl₂) | α- or β-positions | Reaction mechanism can be complex. researchgate.net |

Functional Group Transformations of the 2-Methyl Ester

The methyl ester group at the 2-position is a key site for functional group interconversion, primarily through nucleophilic acyl substitution. libretexts.orgyoutube.com This allows for the synthesis of a variety of other pyrrole-containing compounds.

The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 1-ethylpyrrole-2-carboxylic acid. This transformation is typically carried out under basic conditions, for example, by heating with an aqueous solution of an alkali base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidification to protonate the carboxylate salt. nih.govgoogle.com This hydrolysis is a standard nucleophilic acyl substitution reaction where a hydroxide ion acts as the nucleophile. pressbooks.pub The resulting carboxylic acid is a versatile intermediate itself, for example, in the synthesis of amides. wikipedia.orgsunderland.ac.uk

The ester group can be converted directly into an amide through aminolysis, which involves heating the ester with ammonia (B1221849) or a primary or secondary amine. libretexts.orgmdpi.com This reaction is another example of nucleophilic acyl substitution. masterorganicchemistry.comyoutube.com Alternatively, a two-step procedure can be employed where the ester is first hydrolyzed to the carboxylic acid, which is then activated and reacted with an amine to form the amide. nih.govlibretexts.orgkhanacademy.org Activation of the carboxylic acid can be achieved using reagents like thionyl chloride to form an acyl chloride, or with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). sunderland.ac.uknih.gov Beyond amide formation, the ester can potentially be converted to other derivatives. For example, reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, 1-ethyl-2-(hydroxymethyl)pyrrole.

Table 3: Functional Group Transformations of the 2-Methyl Ester

| Reaction | Reagents | Product | Reaction Type |

| Hydrolysis | NaOH or LiOH, then H₃O⁺ | 1-ethylpyrrole-2-carboxylic acid | Nucleophilic Acyl Substitution |

| Aminolysis | R₂NH, heat | N,N-disubstituted-1-ethylpyrrole-2-carboxamide | Nucleophilic Acyl Substitution |

| Amidation (via acid) | 1. NaOH, H₃O⁺ 2. SOCl₂, then R₂NH | N,N-disubstituted-1-ethylpyrrole-2-carboxamide | Nucleophilic Acyl Substitution |

| Reduction | LiAlH₄ | (1-Ethyl-1H-pyrrol-2-yl)methanol | Reduction |

Modifications and Reactivity at the N-1 Ethyl Substituent

The N-1 ethyl group is generally the least reactive site on the this compound molecule. It is introduced onto the pyrrole ring via N-alkylation of the corresponding N-H pyrrole precursor, typically by deprotonating the pyrrole nitrogen with a strong base to form a nucleophilic pyrrolide anion, which then reacts with an ethyl halide. wikipedia.org Once installed, this alkyl group is robust and does not typically participate in the common transformations that the molecule undergoes, such as electrophilic aromatic substitution on the ring or nucleophilic acyl substitution at the ester.

The C-H bonds of the ethyl group are saturated and significantly less acidic and reactive than the C-H bonds on the aromatic ring or the N-H bond of an unsubstituted pyrrole. wikipedia.org While radical halogenation or strong oxidation could theoretically modify the ethyl group, these harsh conditions would likely be incompatible with the sensitive pyrrole ring, leading to decomposition or polymerization. Consequently, the N-1 ethyl group primarily serves to block the N-H position, preventing N-H related side reactions and modulating the electronic properties of the pyrrole ring. There is a scarcity of reported literature detailing specific chemical modifications at the N-1 ethyl substituent of this particular compound, underscoring its general inertness in synthetic applications.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of aryl and vinyl substituents onto the pyrrole ring. The Suzuki-Miyaura and Heck couplings are prominent examples of such transformations.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the arylation of pyrrole derivatives. While specific studies on this compound are not extensively documented in publicly available literature, research on structurally similar N-protected and N-alkylated pyrrole-2-carboxylates provides significant insights into its expected reactivity.

For instance, the Suzuki-Miyaura coupling of a bromo-substituted N-protected pyrrole-2-carboxylate with various arylboronic acids has been shown to proceed efficiently. In a representative study, methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate was coupled with a range of arylboronic acids using a palladium catalyst. nih.gov The optimal conditions were found to be 10 mol% of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and cesium carbonate (Cs₂CO₃) as the base in a dioxane/water solvent system at 90°C. nih.gov This protocol was effective for a variety of arylboronic acids, including those with electron-donating and electron-withdrawing groups, affording the corresponding 5-aryl-pyrrole-2-carboxylates in good to excellent yields.

Table 1: Suzuki-Miyaura Cross-Coupling of a 5-Bromo-N-protected-pyrrole-2-carboxylate with Various Arylboronic Acids

| Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 85 | nih.gov |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 82 | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 77 | nih.gov |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 81 | nih.gov |

It is important to note that the N-protecting group, in this case, the (2-(trimethylsilyl)ethoxy)methyl (SEM) group, plays a crucial role in preventing side reactions such as dehalogenation and decomposition under the coupling conditions. nih.gov Similar reactivity can be anticipated for this compound, where the N-ethyl group serves as a stable substituent under these conditions.

The Heck reaction, another palladium-catalyzed cross-coupling method, facilitates the reaction of an unsaturated halide with an alkene to form a substituted alkene. acs.org This reaction offers a pathway to introduce vinyl groups onto the pyrrole ring. While specific examples for the intermolecular Heck coupling of a halogenated this compound are scarce in the literature, the general principles of the Heck reaction are well-established and applicable. organic-chemistry.orglibretexts.org

The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. The choice of phosphine (B1218219) ligand can significantly influence the reaction's efficiency and selectivity. For instance, a protocol for the Heck reaction of aryl bromides with ethyl crotonate employed a Pd EnCat® 40 catalyst with sodium acetate (B1210297) as the base in ethanol (B145695) under microwave irradiation. nih.gov

A tandem approach involving in-situ bromination followed by a Heck reaction has been developed for N-allyl enaminones, leading to the formation of polysubstituted pyrroles. libretexts.org This highlights the potential for developing one-pot procedures for the functionalization of pyrrole derivatives.

Oxidative and Reductive Transformations of the Pyrrole System

The pyrrole ring in this compound is susceptible to both oxidation and reduction, leading to a variety of functionalized products.

The electron-rich nature of the pyrrole ring makes it prone to oxidation. The outcome of the oxidation is highly dependent on the oxidant and the reaction conditions. For example, the oxidation of tert-butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates with o-chloranil in the presence of methanol (B129727) has been reported to yield the corresponding 5-methoxypyrrolin-2-one derivatives. This transformation likely proceeds through a hydride abstraction by o-chloranil, followed by nucleophilic attack of methanol and subsequent oxidation and hydrolysis steps.

The ester functionality and the pyrrole ring of this compound can undergo reduction under different conditions. The selective reduction of the ester group to an aldehyde or an alcohol is a valuable transformation. While direct reduction of the ester group in 2-carboxylate pyrroles with reagents like DIBAL-H can be challenging due to the electronic nature of the pyrrole ring, alternative methods have been developed. researchgate.net

One effective method for the conversion of 2-carboxylate pyrroles to 2-formyl pyrroles involves a two-step process: conversion of the ester to a 2-thionoester followed by reduction with Raney® nickel. researchgate.netrsc.org This approach circumvents the difficulties associated with the direct reduction of the ester.

Furthermore, the pyrrole ring itself can be reduced. For instance, the chemoselective reduction of 2-acyl-N-sulfonylpyrroles has been investigated, leading to either 3-pyrrolines or 2-alkylpyrroles depending on the hydride source and solvent used. nih.gov Catalytic hydrogenation with H₂/Ni can reduce various functional groups, but the reduction of esters typically requires harsh conditions such as high temperatures. stackexchange.com

Advanced Spectroscopic and Structural Elucidation of Methyl 1 Ethylpyrrole 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For Methyl 1-ethylpyrrole-2-carboxylate, the spectrum is predicted to show specific signals corresponding to the ethyl group, the methyl ester group, and the protons on the pyrrole (B145914) ring.

The ethyl group attached to the nitrogen atom would present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the three protons of the methyl (-CH₃) group, which would appear as a triplet. The methyl ester (-OCH₃) protons would appear as a sharp singlet, as they have no adjacent protons to couple with. The three protons on the pyrrole ring are in distinct chemical environments and would appear as multiplets, with their specific splitting patterns determined by coupling to each other. researchgate.net

Predicted ¹H NMR Data for this compound Data is predicted based on known chemical shifts for similar structural motifs.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrrole-H (C5) | ~6.8-7.0 | Multiplet | 1H |

| Pyrrole-H (C3) | ~6.6-6.8 | Multiplet | 1H |

| Pyrrole-H (C4) | ~6.0-6.2 | Multiplet | 1H |

| N-CH₂-CH₃ | ~4.2-4.4 | Quartet (q) | 2H |

| -COOCH₃ | ~3.7-3.9 | Singlet (s) | 3H |

| N-CH₂-CH₃ | ~1.3-1.5 | Triplet (t) | 3H |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. docbrown.info For this compound, eight distinct signals are expected, corresponding to the five carbons of the pyrrole ring system, the carbonyl carbon of the ester, the methyl carbon of the ester, and the two carbons of the N-ethyl group. The carbonyl carbon is typically found significantly downfield.

Predicted ¹³C NMR Data for this compound Data is predicted based on known chemical shifts for similar structural motifs. rsc.orgbeilstein-journals.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | ~160-165 |

| Pyrrole C2 | ~125-130 |

| Pyrrole C5 | ~122-127 |

| Pyrrole C3 | ~112-118 |

| Pyrrole C4 | ~107-112 |

| -COOCH₃ | ~50-55 |

| N-CH₂-CH₃ | ~40-45 |

| N-CH₂-CH₃ | ~14-16 |

Two-dimensional (2D) NMR techniques provide correlational data that helps piece the molecular puzzle together. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For the target molecule, a COSY spectrum would show a cross-peak between the N-CH₂ and N-CH₂-CH₃ protons, confirming the ethyl group. It would also show correlations between the adjacent protons on the pyrrole ring (H3 with H4, and H4 with H5), confirming their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would definitively link each proton signal from the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming which proton resonance belongs to which specific pyrrole ring position (C3, C4, or C5).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is critical for connecting different parts of the molecule. youtube.com Key HMBC correlations would include:

A cross-peak from the ester methyl protons (-OCH₃) to the carbonyl carbon (C=O).

Correlations from the N-CH₂ protons to the C2 and C5 carbons of the pyrrole ring, confirming the attachment point of the ethyl group.

Correlations from the pyrrole protons to neighboring carbons, solidifying the assignment of the ring structure.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. nist.gov For this compound (C₈H₁₁NO₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) corresponding to its exact molecular weight (153.07898 g/mol ).

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses of functional groups. docbrown.info

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Fragment Lost |

| 153 | [C₈H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 138 | [C₇H₈NO₂]⁺ | -CH₃ (from ethyl group) |

| 124 | [C₇H₉N₂O]⁺ | -C₂H₅ (ethyl group) |

| 122 | [C₇H₈NO]⁺ | -OCH₃ (methoxy group) |

| 94 | [C₆H₈N]⁺ | -COOCH₃ (ester group) |

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence. nist.gov

The IR spectrum of this compound would be dominated by a very strong absorption from the ester carbonyl (C=O) stretch. spectroscopyonline.com Other key absorptions would correspond to C-H bonds of the alkyl and aromatic parts of the molecule, as well as C-O and C-N bonds. chemicalbook.com

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2850-3150 | C-H Stretch (Alkyl and Aromatic) | Medium-Weak |

| ~1710-1730 | C=O Stretch (Ester Carbonyl) | Strong |

| ~1450-1550 | C=C and C-N Stretch (Pyrrole Ring) | Medium |

| ~1100-1250 | C-O Stretch (Ester) | Strong |

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis would provide an unambiguous determination of its absolute structure.

This technique would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. It would confirm the planarity of the pyrrole ring and the orientation of the ethyl and methyl carboxylate substituents relative to the ring. Furthermore, XRD reveals how molecules pack together in the crystal lattice, providing insight into intermolecular forces such as van der Waals interactions or potential weak hydrogen bonds that dictate the solid-state properties of the compound.

Ultrafast Dissociation Dynamics Studies (e.g., Photoexcitation)

Photoexcitation of pyrrolic compounds with ultraviolet light typically populates electronically excited states, such as ππ* and πσ* states, which can lead to rapid dissociation. For this compound, the primary dissociation pathways are expected to involve the cleavage of the N-C₂H₅ bond, influenced by the electronic landscape shaped by the carboxylate group.

Research Findings from Analogous Compounds

Studies on N-ethylpyrrole and 2-ethylpyrrole (B73703) provide critical insights into the potential ultrafast dynamics. In N-ethylpyrrole, photoexcitation leads to complex decay dynamics that are highly dependent on the excitation wavelength. Time-resolved photoelectron imaging has identified multiple decay time constants associated with different vibrational levels of the S₁ electronic state. For instance, excitation at 241.9 nm reveals decay constants of 5.0 ± 0.7 ps, 66.4 ± 15.6 ps, and 1.3 ± 0.1 ns. rsc.org A slightly higher energy excitation at 237.7 nm results in faster decay times of 2.1 ± 0.1 ps and 13.1 ± 1.2 ps. rsc.org These dynamics are attributed to the wavepacket evolving on the S₁ potential energy surface and exploring different decay channels.

In the case of 2-ethylpyrrole, where the ethyl group is on the carbon skeleton, the primary photochemical event upon excitation to the S₁ (a πσ* state) is the cleavage of the N-H bond, occurring on an extremely fast timescale of approximately 70 femtoseconds. rsc.orgphotochemcad.com This rapid dissociation is characteristic of molecules with a repulsive πσ* state along a bond coordinate. Theoretical models of 2-ethylpyrrole suggest this observed lifetime is composed of an initial, sub-50 fs dissociation for molecules with sufficient energy and a slightly slower component for molecules that need to explore the potential energy surface before dissociating. nih.gov

Predicted Dynamics for this compound

For this compound, the N-ethyl group introduces a likely N-C₂H₅ dissociation channel analogous to the N-CH₃ cleavage in N-methylpyrrole. nih.govwikipedia.org The lifetime of the excited state is expected to be sensitive to the excitation wavelength, as vibrational excitation in the S₁ (πσ*) state can facilitate the movement of the wavepacket towards a dissociation coordinate. wikipedia.org

The presence of the methyl carboxylate group at the 2-position is a significant feature. As an electron-withdrawing group, it will modulate the electronic structure of the pyrrole ring, affecting the relative energies of the ππ* and πσ* excited states. This can, in turn, influence the non-radiative decay pathways and dissociation dynamics. It may alter the shape of the potential energy surfaces, potentially introducing or modifying barriers to dissociation.

Therefore, the ultrafast dynamics of this compound following photoexcitation are hypothesized to involve:

Initial excitation to a bright ππ* state, followed by rapid internal conversion to a dissociative πσ* state.

Dissociation primarily through the N-C₂H₅ bond, with timescales potentially in the picosecond to femtosecond range, depending on the excess vibrational energy.

The methyl carboxylate group influencing the lifetimes of the excited states and potentially opening or competing with other decay channels.

Further time-resolved spectroscopic studies are necessary to fully elucidate the precise dissociation pathways and their corresponding timescales for this compound.

Data from Related Pyrrole Derivatives

The following tables summarize the experimental data for N-ethylpyrrole and 2-ethylpyrrole, which serve as a basis for predicting the behavior of this compound.

Table 1: Excited-State Decay Time Constants for N-Ethylpyrrole

| Excitation Wavelength (nm) | Time Constants |

|---|---|

| 241.9 | 5.0 ± 0.7 ps, 66.4 ± 15.6 ps, 1.3 ± 0.1 ns |

| 237.7 | 2.1 ± 0.1 ps, 13.1 ± 1.2 ps |

Data sourced from time-resolved photoelectron imaging studies. rsc.org

Table 2: Dissociation Lifetimes for 2-Ethylpyrrole

| Wavelength Range (nm) | Dissociation Channel | Appearance Lifetime |

|---|---|---|

| 238 - 265 | N-H bond cleavage | ~70 fs |

| ≤ 248 | Low kinetic energy H atom loss | ~1.5 ps |

Data sourced from ultrafast ion imaging techniques. rsc.orgphotochemcad.com

Computational and Theoretical Studies on Methyl 1 Ethylpyrrole 2 Carboxylate and Pyrrole Analogues

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and energetics of organic molecules, including pyrrole (B145914) derivatives. rsc.org By approximating the electron density of a system, DFT can accurately calculate various molecular properties, providing a balance between computational cost and accuracy.

For pyrrole derivatives, DFT is used to determine optimized molecular geometries, electronic energies, and the distribution of electron density. This information is fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics. For example, calculations can reveal how the ethyl group on the nitrogen atom and the methyl carboxylate group at the C2 position influence the aromaticity and electronic properties of the pyrrole ring in Methyl 1-ethylpyrrole-2-carboxylate.

DFT calculations are highly effective in predicting spectroscopic parameters, which is invaluable for structure elucidation and characterization. One of the most common applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts.

Theoretical calculations of ¹³C NMR chemical shifts for pyrrole analogues have shown good agreement with experimental data. researchgate.net For instance, in a study on 3,6-diiodo-9-ethyl-9H-carbazole, a related heterocyclic compound, initial non-relativistic DFT calculations showed significant deviation for carbons bonded to heavy atoms like iodine. However, incorporating relativistic effects, such as the zeroth-order regular approximation (ZORA), dramatically improved the accuracy, reducing the deviation from 44.3 ppm to just 4.25 ppm. researchgate.net This highlights the power of modern computational methods to provide highly accurate predictions that aid in the interpretation of experimental spectra. Similar methodologies can be applied to this compound to assign its ¹H and ¹³C NMR signals confidently.

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) - Non-relativistic | Calculated Shift (ppm) - Relativistic (ZORA) |

|---|---|---|---|

| C-2 | 122.5 | 125.1 | 123.0 |

| C-3 | 110.8 | 112.3 | 111.1 |

| C-4 | 110.8 | 112.3 | 111.1 |

| C-5 | 122.5 | 125.1 | 123.0 |

Molecules with rotatable bonds, like the ethyl group and the methyl carboxylate substituent in this compound, can exist in multiple conformations. DFT calculations are instrumental in performing conformational analysis to identify the most stable arrangements (lowest energy conformers) and to determine the energy barriers for rotation between them.

Exploration of Intermolecular Interactions and Hydrogen Bonding Networks

While this compound itself cannot act as a hydrogen bond donor at the pyrrole nitrogen, its carbonyl oxygen from the ester group is an effective hydrogen bond acceptor. Computational studies are crucial for exploring how it interacts with other molecules, including solvents or biological macromolecules.

In pyrrole analogues that do possess an N-H bond, such as Methyl 1H-pyrrole-2-carboxylate, computational and crystallographic studies reveal the formation of strong intermolecular N-H⋯O hydrogen bonds. mdpi.comnih.gov These interactions often lead to the formation of centrosymmetric dimers in the solid state. nih.gov DFT calculations, particularly using functionals that account for dispersion forces like ωB97XD, can accurately predict the energies of these hydrogen bonds. mdpi.com For example, the interaction energy for dimers of Methyl 1H-pyrrole-2-carboxylate stabilized by N-H⋯O bonds was calculated to be 8.36 kcal/mol. mdpi.com Hirshfeld surface analysis, a computational tool, further elucidates these interactions, showing that H⋯O contacts are highly significant in the crystal packing of such compounds. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides deep insights into how chemical reactions occur by mapping out the entire reaction pathway, including short-lived intermediates and high-energy transition states. This is particularly useful for understanding the reactivity of the pyrrole ring.

The pyrrole nucleus is aromatic and generally undergoes electrophilic substitution. DFT calculations can model these reactions, for instance, the reaction of a pyrrole derivative with an electrophile like a nitrating or halogenating agent. wikipedia.org These models can predict whether the substitution will occur at the C2 or C3 position by calculating the energies of the intermediate carbocations (sigma complexes), thus explaining the observed regioselectivity.

Furthermore, computational studies have been used to elucidate more complex, multi-step reaction mechanisms. For example, the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) was studied using quantum chemical methods, revealing the energy barriers for each step: a Michael addition, a Nef-type rearrangement, and the final cyclization. rsc.org Similarly, the mechanism for the rhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole was rationalized using DFT, explaining why certain carbenes lead to C-H activation while others favor cyclopropanation by comparing the free energy barriers of the competing pathways. acs.org Such studies are vital for optimizing reaction conditions and designing new synthetic routes. researchgate.netacs.org

Molecular Modeling and Docking Studies for Biological Interactions

Given that many pyrrole derivatives exhibit significant biological activity, molecular modeling and docking are essential tools for drug discovery and design. plos.orgnih.gov These techniques predict how a ligand, such as this compound or its analogues, might bind to the active site of a biological target like an enzyme or receptor.

Molecular docking simulations place the ligand into the binding pocket of a protein and calculate a "docking score," which estimates the binding affinity. vlifesciences.comresearchgate.net For example, various pyrrole derivatives have been docked into the active sites of enzymes like monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and mycobacterial MmpL3, which are targets for neurodegenerative diseases and tuberculosis, respectively. nih.govnih.govmdpi.com

These studies reveal key binding interactions. For instance, docking simulations of pyrrole-based inhibitors in MAO-B showed that the pyrrole ring often situates itself between the entrance and substrate cavities, forming favorable hydrophobic interactions. nih.gov In another study, docking of pyrrole-2-carboxamide derivatives into the MmpL3 protein identified crucial hydrogen bonds between the amide group and amino acid residues like ASP645, explaining why modifications to this group can drastically alter inhibitory activity. nih.gov These computational insights are critical for rational drug design, allowing scientists to modify the structure of a lead compound to improve its binding affinity and selectivity for a specific target. mdpi.comnih.gov

Applications and Biomedical Significance of Methyl 1 Ethylpyrrole 2 Carboxylate Derivatives

Methyl 1-ethylpyrrole-2-carboxylate as a Precursor in Pharmaceutical Synthesis

This compound is a valuable starting material in synthetic organic chemistry, providing a foundational structure for the generation of more complex molecules. Its pyrrole (B145914) ring, N-ethyl group, and methyl ester functionality offer multiple reaction sites for chemical elaboration. This versatility has established it as a key building block in drug discovery programs aimed at producing diverse libraries of compounds for biological screening. acs.orgresearchgate.net The synthesis of the parent scaffold, ethyl pyrrole-2-carboxylate, is well-established, often proceeding through methods like the Knorr pyrrole synthesis or acylation of pyrrole followed by esterification, providing a reliable supply for further derivatization. researchgate.netorgsyn.org

The pyrrole-carboxylate framework is integral to the design of new anti-inflammatory agents. Derivatives are synthesized to target key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. researchgate.netmdpi.com By using the this compound core, chemists can synthesize compounds like 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have shown potent anti-inflammatory and analgesic properties. nih.gov

Research has focused on creating derivatives that inhibit enzymes like COX-1, COX-2, and 5-lipoxygenase (5-LOX). nih.gov For instance, related N-phenylpyrrolidine-dione compounds, synthesized through Michael addition, have demonstrated significant inhibitory potential against these enzymes. nih.gov Furthermore, studies on 1H-pyrrole-2,5-dione derivatives show that they can suppress the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in human peripheral blood mononuclear cells. mdpi.com The structural modifications enabled by the pyrrole-carboxylate precursor are crucial for optimizing this inhibitory activity. nih.govmdpi.com

Table 1: Anti-inflammatory Activity of Selected Pyrrole Derivatives

| Compound Class | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-1 | 314 µg/mL | nih.gov |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | COX-2 | 130 µg/mL | nih.gov |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) | 5-LOX | 105 µg/mL | nih.gov |

| N(1)-Substituted 3,4-dimethyl-1H-pyrrole-2,5-dione (Compound 2a) | IL-6 & TNF-α Production | Strongest inhibition in series | mdpi.com |

The pyrrole-carboxylate structure is a key element in the synthesis of compounds with significant cytotoxic and antiproliferative effects against various cancer cell lines. nih.gov Substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates have proven to be potent cytotoxic agents against murine leukemias (L1210, P388) and a range of human cancer cells, including HL-60 leukemia, HeLa uterine carcinoma, and HCT-8 adenocarcinoma. nih.gov

Derivatives are often designed to interfere with fundamental cellular processes. For example, some pyrrole hydrazones have been shown to induce apoptosis and cause cell cycle arrest in the S phase in human melanoma cells. nih.gov The cytotoxic effect is often dose-dependent, and studies report IC₅₀ (half-maximal inhibitory concentration) values to quantify their potency. nih.gov The ability to modify the pyrrole precursor allows for the fine-tuning of these cytotoxic properties, making it a valuable intermediate in the development of new anticancer drug candidates. researchgate.netresearchgate.net

Table 2: Cytotoxicity of Selected Pyrrole Derivatives Against Cancer Cell Lines

| Compound Class/Derivative | Cell Line | Activity (IC₅₀ / CC₅₀) | Reference |

|---|---|---|---|

| Substituted ethyl-2-phenacyl-3-phenylpyrrole-4-carboxylates | HL-60 (Human Leukemia) | Potent cytotoxicity | nih.gov |

| Pyrrole Hydrazone (Compound 1C) | SH-4 (Melanoma) | IC₅₀ = 44.63 ± 3.51 μM | nih.gov |

| Pyrrole Hydrazone (Compound 1) | HaCaT (Non-tumor Keratinocytes) | CC₅₀ = 52.29 ± 2.63 µM | nih.gov |

| Coumarin (B35378) Hydrazide-Hydrazone (BCHHD 7c) | Panc-1 (Pancreatic Cancer) | IC₅₀ = 3.60-6.50 μM | researchgate.net |

This compound serves as a precursor for synthesizing compounds with potent activity against a wide range of microbial pathogens, including bacteria and fungi. nih.govresearchgate.net A significant area of research is the development of pyrrole-2-carboxamides as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), an essential protein in Mycobacterium tuberculosis. nih.gov This makes these derivatives promising candidates for new anti-tuberculosis (TB) drugs, particularly against drug-resistant strains. nih.gov

The antimicrobial spectrum of pyrrole derivatives is broad. Studies have demonstrated their effectiveness against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as various fungal strains. researchgate.netnih.gov The activity is often quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency. The presence of the pyrrole ring is considered crucial for this activity, and modifications, such as the introduction of a methoxy (B1213986) group, can further enhance it. researchgate.net

Table 3: Antimicrobial Activity of Selected Pyrrole and Related Derivatives

| Compound Class/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrrole-2-carboxamides (Compound 32) | Mycobacterium tuberculosis | < 0.016 µg/mL | nih.gov |

| Guanidine-containing carbazole (B46965) (fused pyrrole) (Compound 49p) | S. aureus (including MRSA) | 0.78–1.56 μg/mL | nih.gov |

| Hybrid sulfaguanidine (B1682504) alkaloids (Compound 2a) | B. subtilis | 4.69 µM | nih.gov |

| Hybrid sulfaguanidine alkaloids (Compound 2a) | E. coli | 2.33 µM | nih.gov |

The chemical scaffold of this compound is a highly valued intermediate in broader drug discovery programs. nih.gov Its structural simplicity combined with multiple points for chemical modification makes it an ideal starting point for creating large libraries of diverse compounds. researchgate.net These libraries can then be screened against a multitude of biological targets to identify new lead molecules for various diseases. The development of 5-benzoyl-1-methylpyrrole-2-acetic acids and related pyrrolopyrrole carboxylic acids as potent anti-inflammatory and analgesic agents exemplifies its utility as a foundational intermediate. nih.govnih.gov The ability to readily synthesize the core ester facilitates its widespread use in medicinal chemistry efforts. acs.org

Structure-Activity Relationship (SAR) Studies of N-Alkylpyrrole Carboxylates

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For N-alkylpyrrole carboxylates, these studies reveal critical insights for optimizing therapeutic potential. nih.gov

Key findings from SAR studies include:

N-Alkyl Group: The nature of the alkyl group on the pyrrole nitrogen can significantly impact activity. For instance, replacing the pyrrole hydrogen with a methyl group in certain pyrrole-2-carboxamide series was found to reduce anti-TB activity significantly. nih.gov This highlights the importance of the N-substituent in target binding.

Ring Substituents: The position and electronic nature of substituents on the pyrrole ring are crucial. Attaching electron-withdrawing groups, such as phenyl and pyridyl groups with fluoro or chloro substituents, to the pyrrole ring has been shown to greatly improve anti-TB activity. nih.gov In the context of anti-inflammatory agents, extensive quantitative SAR (QSAR) has demonstrated that the potency of benzoylpyrrolopyrrole carboxylic acids is strongly correlated with the steric and hydrogen-bonding properties of the substituents on the benzoyl ring. nih.gov

Carboxylate Modification: Converting the carboxylate ester to other functional groups, such as amides, is a common and effective strategy. In the development of MmpL3 inhibitors, attaching bulky substituents to the carboxamide moiety dramatically improved biological activity. nih.gov This modification can influence factors like target interaction, solubility, and metabolic stability.

These SAR studies provide a rational basis for the design of more potent and selective agents derived from the N-alkylpyrrole carboxylate scaffold. nih.govmdpi.comnih.gov

Mechanistic Studies of Biological Activity (e.g., Target Binding, Metabolic Stability)

Understanding the mechanism of action is crucial for the development of any drug candidate. For derivatives of this compound, mechanistic studies have elucidated how these compounds exert their biological effects at a molecular level.

Target Binding: A primary mechanism is the direct inhibition of specific biological targets.

Antimicrobial: Pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis, which is essential for building the mycobacterial cell wall. nih.gov Other pyrrolamide derivatives act as dual GyrB/ParE inhibitors, disrupting DNA replication in bacteria. nih.gov

Anticancer: The cytotoxic effects of some pyrrole derivatives are achieved through direct interaction with DNA. Studies on fused pyrrole-carbazole carboxylates have shown that they bind to calf thymus DNA (CT-DNA), likely through intercalation, disrupting DNA structure and function. nanoient.org Other derivatives inhibit key enzymes involved in nucleotide synthesis, such as dihydrofolate reductase and thymidylate synthase, or interfere with DNA and protein synthesis more broadly. nih.gov

Metabolic Stability: A compound's effectiveness is also dependent on its metabolic stability—its resistance to being broken down by enzymes in the body. Studies on pyrrole derivatives often include evaluation in mouse liver microsomes to predict their stability. Research has shown that the substituents on the pyrrole ring significantly influence metabolic clearance. For example, phenyl groups with electron-withdrawing substituents were found to be optimal for improving the metabolic stability of certain anti-TB pyrrole-2-carboxamides. nih.gov This is a critical parameter for ensuring a compound can remain at a therapeutic concentration long enough to be effective.

Potential in Materials Science (e.g., for electronic properties or polymer applications)

Derivatives of this compound hold significant promise in the field of materials science, primarily owing to the inherent properties of the pyrrole ring system. Pyrrole and its derivatives are well-known precursors to a class of conducting polymers, with polypyrrole (PPy) being a benchmark material in this category. The introduction of substituents, such as the N-ethyl and C-2-methoxycarbonyl groups in this compound, allows for the fine-tuning of the resulting polymer's properties, including solubility, processability, and electronic characteristics.

The general strategy involves the polymerization of pyrrole-based monomers to create materials with extended π-conjugated systems, which are essential for electrical conductivity. The N-substitution on the pyrrole ring, in this case with an ethyl group, can influence the polymerization process and the final properties of the polymer. While direct, extensive research on polymers derived specifically from this compound is not widely documented, the principles governing the behavior of related N-substituted pyrrole-2-carboxylate derivatives provide valuable insights into their potential.

For instance, the presence of an N-alkyl group can enhance the solubility and processability of the resulting polymer, which are often challenges with unsubstituted polypyrrole. However, the steric hindrance from the N-substituent can sometimes affect the planarity of the polymer backbone, potentially leading to a decrease in electrical conductivity compared to unsubstituted PPy. The ester group at the C-2 position can also influence the electronic properties of the monomer and the resulting polymer through its electron-withdrawing nature.

Research into related N-substituted pyrrole derivatives has shown that they can be electropolymerized to form thin, electroactive films. These films can exhibit interesting electronic and optical properties, making them suitable for applications in sensors, electrochromic devices, and as components in organic electronic circuits. The specific combination of the N-ethyl and C-2-methoxycarbonyl groups is expected to yield polymers with a unique balance of conductivity, processability, and functionality.

While specific data on polymers from this compound is scarce, the table below summarizes findings for closely related N-substituted pyrrole polymers to illustrate the potential properties.

| Monomer/Polymer System | Key Research Findings | Reference Compound |

| Poly(N-methylpyrrole) | Exhibits better mechanical strength and improved anode activity compared to unsubstituted polypyrrole. | N-methylpyrrole |

| Copolymers of N-alkylpyrroles and Pyrrole | The electrical conductivity of the copolymer decreases with an increase in the alkyl chain length of the N-alkylpyrrole co-monomer. | N-alkylpyrroles |

| Poly(pyrrole-2-carboxylic acid) | Can be synthesized via enzymatic catalysis, offering an environmentally friendly route to functionalized polypyrrole particles. The presence of carboxylic groups is confirmed by FTIR spectroscopy. | Pyrrole-2-carboxylic acid |

| Poly-pyrrole-2-carboxylic acid films | Theoretical and experimental studies show the formation of p-polaronic and p-bipolaronic states upon doping, which are responsible for electrical conductivity. | Pyrrole-2-carboxylic acid |

Future Research Directions and Perspectives

Innovations in Green and Sustainable Synthesis of N-Alkylpyrrole Esters

The chemical industry's shift towards environmentally benign methodologies has spurred significant innovation in the synthesis of heterocyclic compounds like N-alkylpyrrole esters. ingentaconnect.com Future research will likely focus on optimizing and expanding these green approaches.

Key areas of development include:

Use of Bio-based Feedstocks: A promising strategy involves the use of renewable resources. For instance, a sustainable synthesis of N-substituted pyrrole (B145914) carboxylic acid derivatives has been demonstrated through the reaction of primary amines with 3-hydroxy-2-pyrones, which can be derived from biomass. acs.org This approach can be conducted in water-methanol solutions at room temperature or even without a solvent at mild temperatures, offering a significant environmental advantage. acs.org

Eco-friendly Solvents and Catalysts: Research is moving away from hazardous organic solvents. Three-component reactions in green solvents like water or water-ethanol mixtures have been developed to produce polyfunctionalized pyrroles. nih.gov Additionally, the use of recyclable and less toxic catalysts, such as zinc in modified Clauson-Kaas approaches or cerium chloride (CeCl3·7H2O), is being explored to synthesize N-aryl pyrroles efficiently. researchgate.net

Energy-Efficient Methodologies: Techniques like microwave irradiation and ultrasound are being employed to accelerate reaction rates and reduce energy consumption in pyrrole synthesis. ingentaconnect.comsemanticscholar.org These methods often lead to higher yields and cleaner reaction profiles. For example, microwave-assisted synthesis of N-substituted pyrroles using bismuth nitrate (B79036) as a catalyst has shown excellent yields. researchgate.net

Table 1: Comparison of Green Synthesis Methodologies for Pyrrole Derivatives

| Methodology | Key Features | Advantages | Reference(s) |

| Paal-Knorr from 3-Hydroxy-2-pyrones | Uses biosourced starting materials; can be performed neat or in water-methanol. | Sustainable, mild reaction conditions, high yields. | acs.org |

| Multi-component Reactions | One-pot synthesis from simple precursors in green solvents (water, ethanol). | Atom economy, reduced waste, simple workup. | nih.gov |

| Modified Clauson-Kaas | Employs zinc as a catalyst in a more environmentally friendly version of the classic reaction. | Avoids more toxic catalysts, good yields. | researchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave energy to drive the reaction, often with catalysts like bismuth nitrate. | Rapid reaction times, high efficiency. | researchgate.net |

Exploration of Novel Chemical Transformations and Derivatizations

The functionalization of the pyrrole ring in N-alkylpyrrole esters is crucial for modulating their physicochemical properties and biological activities. Future research will undoubtedly delve into novel chemical transformations to create diverse libraries of derivatives for screening.

Anticipated areas of focus include:

Regioselective Functionalization: Precise control over the position of substitution on the pyrrole ring is essential for structure-activity relationship (SAR) studies. Methods for the regioselective introduction of various functional groups, such as halogens, formyl groups, and more complex moieties, will continue to be a significant area of investigation. For example, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate can be directed to the 4-position using N-chlorosuccinimide. nih.gov

Synthesis of Fused Heterocyclic Systems: The fusion of the pyrrole ring with other heterocyclic systems is a proven strategy for generating novel compounds with unique pharmacological profiles. The synthesis of pyrrolo[2,3-d]pyrimidines, for instance, has yielded potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov

Development of Novel Cyclization Strategies: Innovative methods for constructing the pyrrole ring itself, such as the intramolecular cyclization of γ-alkynyl oximes promoted by samarium iodide (SmI2), offer new pathways to previously inaccessible pyrrole structures. researchgate.net

Table 2: Examples of Chemical Transformations of Pyrrole Esters

| Reaction | Reagents | Product Type | Reference(s) |

| Halogenation | N-chlorosuccinimide | Halogen-substituted pyrrole esters | nih.gov |

| Vilsmeier-Haack Formylation | POCl3, DMF | Formyl-substituted pyrrole esters | nih.gov |

| Fused Heterocycle Synthesis | Various | Pyrrolo[2,3-d]pyrimidines | nih.gov |

| Redox Amination | 3-pyrroline, Brønsted acid | N-alkylpyrroles | nih.govnih.gov |

Advanced Biological Screening and Therapeutic Target Identification

The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. researchgate.netmdpi.com Future research will employ advanced screening techniques to uncover new therapeutic applications for N-alkylpyrrole esters and their derivatives.

Key research directions include:

High-Throughput Screening (HTS): Screening large libraries of pyrrole derivatives against a wide array of biological targets will continue to be a primary method for identifying novel lead compounds.

Target-Based Screening: As our understanding of disease pathology grows, so does the number of validated therapeutic targets. Pyrrole derivatives are known to inhibit a variety of enzymes and receptors. For example, certain pyrrole-based compounds have shown inhibitory activity against protein kinases like EGFR and VEGFR, which are crucial in cancer progression. nih.govnih.gov Other identified targets include InhA, an enzyme essential for the survival of Mycobacterium tuberculosis, making pyrrole derivatives promising candidates for new anti-TB drugs. nih.gov

Phenotypic Screening: This approach involves screening compounds for their ability to produce a desired phenotypic change in cells or organisms, without prior knowledge of the specific target. This can lead to the discovery of first-in-class medicines with novel mechanisms of action.

The broad spectrum of reported biological activities for pyrrole derivatives, including anticancer, antibacterial, antiviral, and anti-inflammatory properties, ensures that this will remain a fertile area of investigation. nih.govresearchgate.net

Computational Design and Predictive Modeling for Enhanced Efficacy

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of new drugs. mdpi.com The application of computational methods to N-alkylpyrrole esters is expected to grow, leading to more rational and efficient drug design.

Future computational efforts will likely concentrate on:

Molecular Docking and Dynamics: These techniques are used to predict the binding affinity and mode of interaction between a ligand (the pyrrole derivative) and its biological target. nih.govnih.gov This information is invaluable for understanding the structural basis of activity and for designing modifications to improve potency and selectivity. For instance, docking studies have been used to validate the binding of pyrrole-fused pyrimidines to the InhA enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives, helping to prioritize which compounds to synthesize.

Pharmacophore Modeling and Virtual Screening: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to search large virtual databases of chemical structures to identify new potential hits. mdpi.com

Predictive Modeling of Physicochemical Properties: Computational tools can also be used to predict properties such as solubility, lipophilicity, and metabolic stability, which are critical for a compound's success as a drug. mdpi.com By integrating these predictions early in the design process, researchers can focus on compounds with a higher probability of having favorable drug-like properties.

The synergy between computational design and synthetic chemistry will be pivotal in unlocking the full therapeutic potential of Methyl 1-ethylpyrrole-2-carboxylate and the broader class of N-alkylpyrrole esters.

Q & A

Q. What are the common synthetic routes for preparing Methyl 1-ethylpyrrole-2-carboxylate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of the corresponding carboxylic acid or through nucleophilic substitution of acyl chlorides. A robust method involves the trichloroacetylation of pyrrole derivatives followed by esterification. For example, 2-pyrrolyl trichloromethyl ketone intermediates (prepared using trichloroacetyl chloride) can undergo alcoholysis with methanol in the presence of sodium methoxide to yield the ester . Optimization includes controlling reaction temperature (0–25°C), solvent choice (e.g., anhydrous ether), and stoichiometric ratios to minimize side reactions like over-acylation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Key techniques include:

- 1H/13C NMR : Assign peaks for the ethyl group (e.g., δ ~1.3 ppm for CH3, triplet; δ ~4.3 ppm for OCH2) and pyrrole protons (δ ~6.3–7.0 ppm for aromatic protons). The ester carbonyl appears at ~160–165 ppm in 13C NMR .

- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns. For example, a molecular ion at m/z 169.16 matches C9H11NO2 .

- IR : Detect ester C=O stretching (~1730 cm⁻¹) and N-H stretching (~3400 cm⁻¹) for pyrrole .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

Slow evaporation of a mixed solvent system (e.g., dichloromethane/hexane) at 4°C promotes crystal growth. For this compound derivatives, hydrogen bonding between the ester carbonyl and adjacent N-H groups often stabilizes crystal packing. Centrosymmetric dimers linked via C–H⋯π interactions are common, as observed in related pyrrole carboxylates .

Advanced Research Questions

Q. How can competing substituent effects in electrophilic substitution reactions of this compound be analyzed?

The electron-withdrawing ester group at C2 directs electrophiles to the C5 position of the pyrrole ring. However, steric hindrance from the ethyl group at N1 may favor C4 substitution. Competitive pathways can be studied using bromination (e.g., with NBS in DMF) and monitored via 1H NMR to quantify regioselectivity. Computational modeling (DFT) of transition-state energies further clarifies substituent effects .

Q. How should contradictory NMR and X-ray crystallography data be resolved when analyzing structural isomers?

For example, if NMR suggests a planar pyrrole ring while X-ray data indicates puckering, compare experimental conditions. Crystallography captures solid-state conformations, whereas NMR reflects solution dynamics. Use Cremer-Pople puckering parameters to quantify ring non-planarity . If discrepancies persist, variable-temperature NMR or NOESY can probe conformational flexibility .

Q. What strategies are effective for enhancing the bioactivity of this compound derivatives in medicinal chemistry?

Derivatization at the C4 position (e.g., introducing amino or halogen groups) improves pharmacological properties. For instance, Methyl 4-amino-1-ethylpyrrole-2-carboxylate hydrochloride exhibits enhanced solubility and antimicrobial activity. Structure-activity relationship (SAR) studies guided by docking simulations (e.g., targeting bacterial enzymes) optimize binding affinity .

Methodological Notes

- Synthetic Optimization : Use kinetic vs. thermodynamic control to steer regioselectivity in heterocyclic reactions .

- Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., NMR chemical shifts via DFT) .

- Crystallography : Refine structures using SHELXL or WinGX, ensuring R-factors < 5% for high reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.